molecular formula C12H14O5 B078654 Butyl 4-Carboxyphenyl Carbonate CAS No. 14180-12-2

Butyl 4-Carboxyphenyl Carbonate

Cat. No. B078654
CAS RN: 14180-12-2
M. Wt: 238.24 g/mol
InChI Key: GNBKEARJFHTJMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Butyl 4-Carboxyphenyl Carbonate and related compounds involves catalytic processes and chemical reactions that provide efficient pathways to cyclic carbonates and esters. For example, gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates leads to the formation of 4-alkylidene-1,3-dioxolan-2-ones, showcasing a method to generate cyclic carbonates with varied structures (Buzas & Gagosz, 2006). Additionally, the direct carboxylation of n-butanol into di-n-butyl carbonate highlights another synthetic approach, leveraging carbon dioxide as a reactant under mild conditions (Angelini et al., 2017).

Molecular Structure Analysis

The molecular structure of Butyl 4-Carboxyphenyl Carbonate influences its reactivity and physical properties. Studies utilizing X-ray diffraction and other analytical techniques help in understanding the intramolecular interactions and conformational dynamics of this and similar compounds. For instance, intramolecular hydrogen bonding can affect the crystal structure and stability of related carbonates (Grabowski et al., 2004).

Chemical Reactions and Properties

Butyl 4-Carboxyphenyl Carbonate participates in various chemical reactions, including cycloaddition with CO2 to form cyclic carbonates and reactions with amines to produce carbamates. These transformations are often catalyzed by metals or other compounds, indicating the compound's versatility in organic synthesis (Srivastava et al., 2005).

Physical Properties Analysis

The physical properties of Butyl 4-Carboxyphenyl Carbonate, such as solubility, melting point, and crystalline structure, are crucial for its application in materials science. Understanding these properties allows for the optimization of its use in polymer synthesis and other areas where specific physical characteristics are required.

Chemical Properties Analysis

The chemical properties, including reactivity with various functional groups, stability under different conditions, and potential for further functionalization, are key areas of interest. For example, the reactivity of benzylic carboxylates and carbonates in catalytic transformations provides insights into the mechanisms of benzylic substitution reactions and the synthesis of various organic compounds (Kuwano, 2009).

Scientific Research Applications

Synthesis and Properties of Polymers

Ortho-Linked Polyamides Synthesis 4-tert-Butylcatechol derivatives, specifically 4-tert-Butyl-1,2-bis(4-carboxyphenoxy)benzene, were used to synthesize a series of polyamides with notable thermal stability, high glass transition temperatures, and flexibility. These polyamides showed solubility in various polar solvents and could form transparent, flexible, and tough films, indicating their potential for advanced material applications (Hsiao, Yang, & Chen, 2000).

Chemical Synthesis and Derivatization

Gold(I)-Catalyzed Formation of Cyclic Carbonates A study focused on the gold(I)-catalyzed transformation of propargylic tert-butyl carbonates into 4-alkylidene-1,3-dioxolan-2-ones, presenting a mild and efficient synthesis method for cyclic carbonates. The nature of the substituent on the alkyne moiety significantly influenced the structure of the final product (Buzas & Gagosz, 2006).

Activation of Carboxylic Acids Tert-butyl carbonates were used to activate carboxylic acids, resulting in the formation of benzotriazinonyl esters, which are intermediates in producing amides or peptides. This process highlighted the generation of environmentally safe by-products, such as tert-BuOH and CO2 (Basel & Hassner, 2002).

Analytical Applications

Liquid Chromatographic Separation A liquid chromatography method utilizing tert-butyl carbonate for derivatization was developed to separate isomers of 4-amino-3-(4-chlorophenyl)butyric acid, demonstrating the analytical utility of tert-butyl carbonates in separating complex mixtures (Vaccher, Berthelot, Flouquet, & Debaert, 1991).

Carbonate Ion-Selective Electrodes Trifluoroacetophenone derivatives, including tert-butyl variants, were examined as neutral carriers for carbonate ion-selective electrodes. The study highlighted the potential of these compounds in developing sensitive and selective analytical tools for carbonate detection (Sokalski, Paradowski, Ostaszewska, Maj-Zurawska, Mieczkowski, Lewenstam, & Hulanicki, 1996).

Safety And Hazards

Butyl 4-Carboxyphenyl Carbonate is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Protective gloves and clothing should be worn when handling this compound .

properties

IUPAC Name

4-butoxycarbonyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-2-3-8-16-12(15)17-10-6-4-9(5-7-10)11(13)14/h4-7H,2-3,8H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNBKEARJFHTJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)OC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343001
Record name Butyl 4-Carboxyphenyl Carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-Carboxyphenyl Carbonate

CAS RN

14180-12-2
Record name 4-[(Butoxycarbonyl)oxy]benzoic acid
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Record name Butyl 4-Carboxyphenyl Carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl 4-Carboxyphenyl Carbonate
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